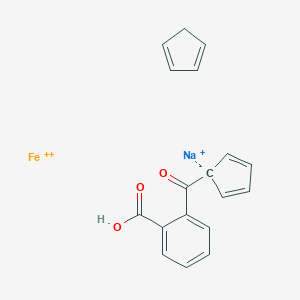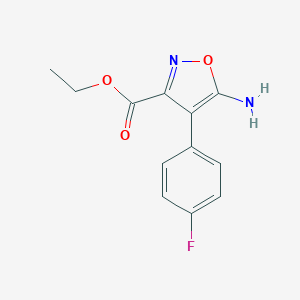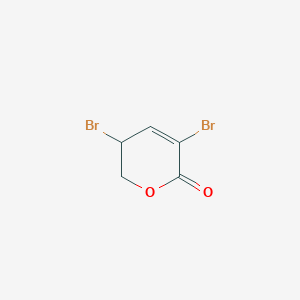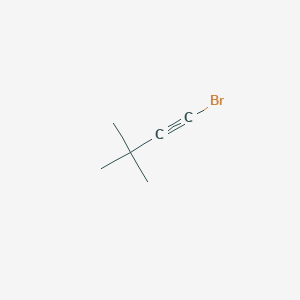
Ferroceron
Descripción general
Descripción
This compound is known for its stability and versatility, making it a valuable subject of study in scientific research.
Métodos De Preparación
The preparation of Ferroceron involves several steps:
Reaction of Phthalic Anhydride with Ethyl Alcohol: Phthalic anhydride is reacted with ethyl alcohol at its boiling temperature to form monoethyl o-phthalate.
Treatment with Thionyl Chloride: The monoethyl o-phthalate is then treated with thionyl chloride to produce monoethyl o-phthaloyl monochloride.
Acylation of Ferrocene: The resulting monoethyl o-phthaloyl monochloride is used to acylate ferrocene in the presence of a catalyst, typically aluminum chloride, in a methylene chloride medium with heating.
Saponification: The obtained ester is then saponified to yield O-Carboxybenzoylferrocene, which is subsequently converted to its sodium salt form.
Análisis De Reacciones Químicas
Ferroceron undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reagents like sodium borohydride.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and aluminum chloride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ferroceron has a wide range of applications in scientific research:
Electrochemistry: It is used in the study of electrochemical properties due to its stable redox behavior.
Catalysis: This compound serves as a catalyst in various chemical reactions, contributing to advancements in synthetic chemistry.
Material Science: It is utilized in the development of new materials with unique properties.
Medicine: Research has shown its potential antitumor activity, making it a subject of interest in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of Ferroceron involves its interaction with specific molecular targets and pathways. It exerts its effects through:
Redox Reactions: The compound undergoes redox reactions, influencing various biochemical pathways.
Molecular Interactions: It interacts with cellular components, potentially leading to antitumor effects.
Comparación Con Compuestos Similares
Ferroceron can be compared with other similar compounds such as:
O-Hydroxybenzoylferrocene: This compound is prepared by the condensation of salicyloyl chloride with ferrocene and exhibits different chemical properties due to the presence of a hydroxyl group.
This compound: Another derivative of ferrocene, known for its use in treating iron deficiency.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in scientific research and industry.
Propiedades
IUPAC Name |
sodium;cyclopenta-1,3-diene;2-(cyclopenta-2,4-diene-1-carbonyl)benzoic acid;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9O3.C5H6.Fe.Na/c14-12(9-5-1-2-6-9)10-7-3-4-8-11(10)13(15)16;1-2-4-5-3-1;;/h1-8H,(H,15,16);1-4H,5H2;;/q-1;;+2;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJKXAYBWDJZAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C1.C1=CC=C(C(=C1)C(=O)[C-]2C=CC=C2)C(=O)O.[Na+].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FeNaO3+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35502-75-1 | |
| Record name | Ferroceron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035502751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate](/img/structure/B179194.png)





![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)


